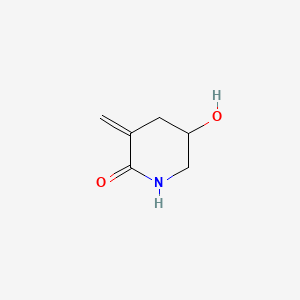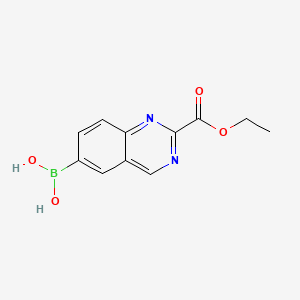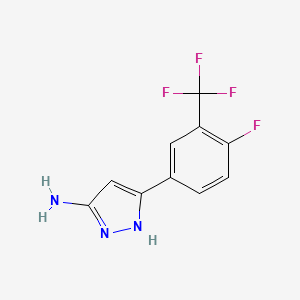
Lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is a chemical compound that belongs to the class of organolithium compounds It is characterized by the presence of a lithium ion coordinated to a fluoropyridine moiety and a methylbutanoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate typically involves the reaction of 3-fluoropyridine with a suitable lithium reagent. One common method is the reaction of 3-fluoropyridine with lithium diisopropylamide (LDA) in an inert atmosphere, followed by the addition of 3-methylbutanoic acid. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines with various functional groups.
科学研究应用
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a reagent in various organic transformations, enabling the synthesis of complex molecules.
作用机制
The mechanism of action of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, while the fluoropyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can influence biological processes such as signal transduction, gene expression, and cellular metabolism.
相似化合物的比较
Similar Compounds
- Lithium 2-(3-fluoropyridin-4-yl)acetate
- Lithium 2-(4-fluorophenyl)acetate
- Lithium 2-(3-chloropyridin-4-yl)acetate
Uniqueness
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is unique due to the presence of both a fluoropyridine and a methylbutanoate group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science .
属性
分子式 |
C10H11FLiNO2 |
|---|---|
分子量 |
203.2 g/mol |
IUPAC 名称 |
lithium;2-(3-fluoropyridin-4-yl)-3-methylbutanoate |
InChI |
InChI=1S/C10H12FNO2.Li/c1-6(2)9(10(13)14)7-3-4-12-5-8(7)11;/h3-6,9H,1-2H3,(H,13,14);/q;+1/p-1 |
InChI 键 |
IVIQXFMSMOUIQB-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C)C(C1=C(C=NC=C1)F)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)


![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)

![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)


![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
amine](/img/structure/B13482294.png)

![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
